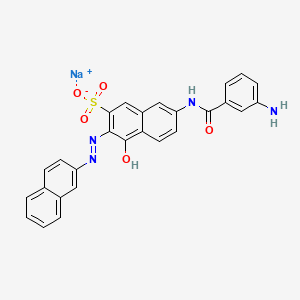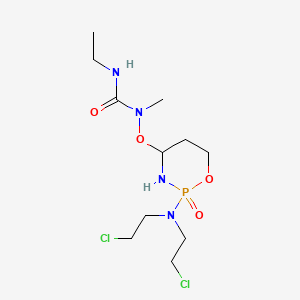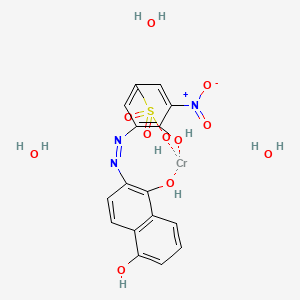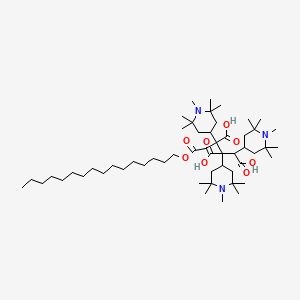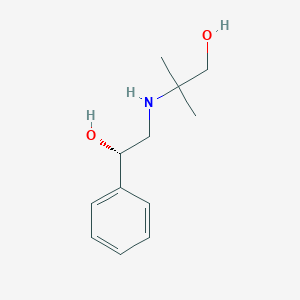
Fepradinol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases . Fepradinol functions primarily as a beta-adrenergic receptor antagonist, which plays a critical role in the regulation of heart rate, myocardial contractility, and vascular tone .
Preparation Methods
The synthesis of Fepradinol involves several steps, including the reaction of 2-phenylethylamine with acetone to form the intermediate, followed by reduction and subsequent reaction with formaldehyde and hydrogen cyanide . The industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fepradinol undergoes various chemical reactions, including:
Oxidation: Fepradinol can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Fepradinol can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fepradinol has a wide range of scientific research applications, including:
Mechanism of Action
Fepradinol exerts its effects primarily through beta-adrenergic receptor antagonism . By blocking these receptors, Fepradinol diminishes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels . Additionally, Fepradinol exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure . It also impacts the renin-angiotensin-aldosterone system by inhibiting renin release, further contributing to its blood pressure-lowering effects .
Comparison with Similar Compounds
Fepradinol is unique in its combination of beta-adrenergic receptor antagonism and intrinsic sympathomimetic activity . Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta1 receptor antagonist used to treat cardiovascular diseases.
Metoprolol: Another selective beta1 receptor antagonist used for similar therapeutic purposes.
Fepradinol’s unique properties, such as its intrinsic sympathomimetic activity, distinguish it from these other beta-blockers .
Properties
CAS No. |
1992829-67-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
PVOOBRUZWPQOER-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


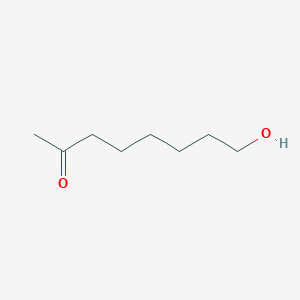
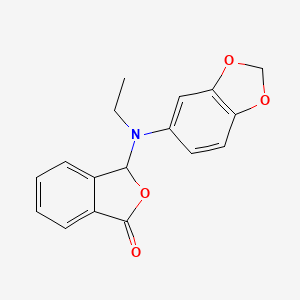
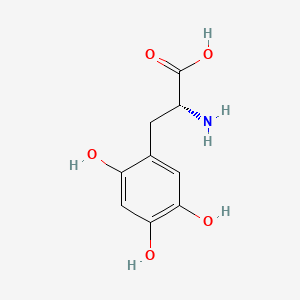
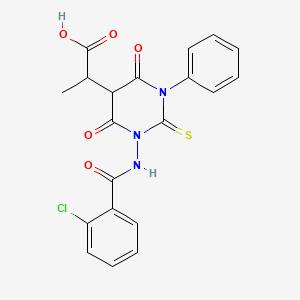
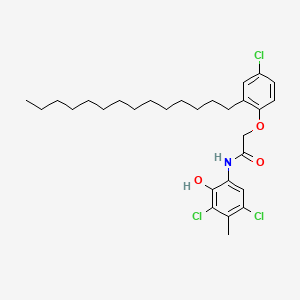


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
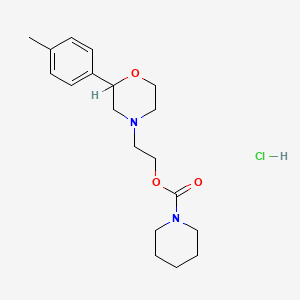
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
